Cas no 1101227-14-8 (1-(2-methylbenzoyl)piperidine-2-carboxylic acid)

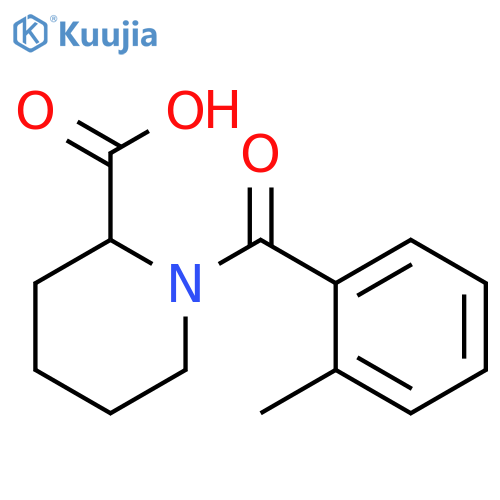

1101227-14-8 structure

商品名:1-(2-methylbenzoyl)piperidine-2-carboxylic acid

1-(2-methylbenzoyl)piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-METHYLBENZOYL)PIPERIDINE-2-CARBOXYLIC ACID

- 2-Piperidinecarboxylic acid, 1-(2-methylbenzoyl)-

- 1-(2-methylbenzoyl)piperidine-2-carboxylic acid

-

- インチ: 1S/C14H17NO3/c1-10-6-2-3-7-11(10)13(16)15-9-5-4-8-12(15)14(17)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,17,18)

- InChIKey: CQNZFMNCMRSHAK-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C2=CC=CC=C2C)CCCCC1C(O)=O

1-(2-methylbenzoyl)piperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123279-0.5g |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95.0% | 0.5g |

$284.0 | 2025-02-21 | |

| Enamine | EN300-123279-0.25g |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95.0% | 0.25g |

$149.0 | 2025-02-21 | |

| Enamine | EN300-123279-0.05g |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95.0% | 0.05g |

$69.0 | 2025-02-21 | |

| Chemenu | CM474241-500mg |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95%+ | 500mg |

$347 | 2022-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9437-1G |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95% | 1g |

¥ 1,841.00 | 2023-03-31 | |

| Chemenu | CM474241-250mg |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95%+ | 250mg |

$196 | 2022-09-04 | |

| Enamine | EN300-123279-5.0g |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95.0% | 5.0g |

$1115.0 | 2025-02-21 | |

| Enamine | EN300-123279-0.1g |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95.0% | 0.1g |

$105.0 | 2025-02-21 | |

| Aaron | AR01A4G0-100mg |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95% | 100mg |

$170.00 | 2025-02-09 | |

| Aaron | AR01A4G0-50mg |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid |

1101227-14-8 | 95% | 50mg |

$120.00 | 2025-02-09 |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

1101227-14-8 (1-(2-methylbenzoyl)piperidine-2-carboxylic acid) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1101227-14-8)1-(2-methylbenzoyl)piperidine-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):259.0